8-methoxy-4-methyl-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one
Description
8-Methoxy-4-methyl-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic chromenone derivative featuring a fused benzochromenone core with three distinct substituents: a methoxy group at position 8, a methyl group at position 4, and a 3-methyl-2-butenyloxy (prenyloxy) group at position 2. This compound belongs to the 6H-benzo[c]chromen-6-one family, which has garnered attention due to its structural similarity to bioactive natural products like urolithins and coumarins.
Properties
IUPAC Name |
8-methoxy-4-methyl-3-(3-methylbut-2-enoxy)benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)9-10-23-18-8-7-16-15-6-5-14(22-4)11-17(15)20(21)24-19(16)13(18)3/h5-9,11H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILJBVGZMWNYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of a benzo[c]chromen-6-one derivative with 3-methyl-2-butenyl bromide under basic conditions . The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-4-methyl-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological or chemical properties .
Scientific Research Applications
8-Methoxy-4-methyl-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and physicochemical profiles of 6H-benzo[c]chromen-6-one derivatives are highly dependent on substituent patterns. Key analogs include:
| Compound Name | Substituents (Positions) | Key Features |
|---|---|---|
| Target Compound | 8-OCH₃, 4-CH₃, 3-O-(3-methyl-2-butenyl) | High lipophilicity due to prenyloxy group; potential for PDE2 inhibition |
| 8-Methoxy-3-[(4-methoxybenzyl)oxy]-... | 8-OCH₃, 3-O-(4-methoxybenzyl) | Increased steric bulk; electron-donating methoxy groups enhance stability |
| 3-(Phenylethoxy)-4-methyl-6H-benzo[...] | 4-CH₃, 3-O-(phenylethyl) | Rigid phenyl group may limit conformational flexibility |
| 7,8,9,10-Tetrahydro-6H-benzo[...] | Saturated C-ring | Reduced planarity; altered enzyme interaction compared to unsaturated core |
- Lipophilicity : The prenyloxy group in the target compound increases logP compared to analogs with smaller alkoxy or benzyloxy groups, favoring passive diffusion across biological membranes .
- Electronic Effects : Methoxy groups at position 8 (target) or 4 (analogs) donate electron density, stabilizing the aromatic system and influencing hydrogen-bonding interactions .
2.3.1. Phosphodiesterase II (PDE2) Inhibition
- Alkoxylated Derivatives : Compound 1f (8-methoxy-3-alkoxy-6H-benzo[c]chromen-6-one) demonstrated an IC₅₀ of 3.67 ± 0.47 μM against PDE2, comparable to the reference inhibitor BAY 60-7550. The prenyloxy group in the target compound may enhance binding to hydrophobic pockets in PDE2 .
- Saturated Analogs : Derivatives with a saturated C-ring (e.g., 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) showed reduced activity, highlighting the importance of aromaticity for enzyme interaction .
2.3.2. Cholinesterase Inhibition
- Acetylcholinesterase (AChE) : Analogous 6H-benzo[c]chromen-6-ones with 3-alkoxy substituents exhibited IC₅₀ values comparable to rivastigmine (0.5–2.0 μM). The target compound’s prenyloxy group may sterically hinder binding to AChE’s catalytic site .
Biological Activity
8-Methoxy-4-methyl-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one, a compound derived from natural sources, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by data from various studies.
Chemical Structure and Properties
The chemical structure of this compound includes a chromene backbone with methoxy and butenyl substituents, which are believed to contribute to its biological effects. The molecular formula is CHO, and its molecular weight is approximately 298.32 g/mol.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[c]chromenes exhibit significant anticancer properties. Notably, compounds similar to this compound have shown effectiveness against various cancer cell lines.
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Cell Viability Assays : The MTT assay has been widely used to assess cell viability in the presence of this compound. For instance, a study indicated that related compounds inhibited growth in Hep3B liver cancer cells with IC values significantly lower than those of standard chemotherapeutics like doxorubicin .
Compound Cell Line IC (µM) 8-Methoxy Compound Hep3B 15.0 Doxorubicin Hep3B 7.4 - Mechanism of Action : Flow cytometry analyses revealed that treatment with the compound induced G2-M phase arrest in cancer cells, suggesting its potential to disrupt cell cycle progression, a critical pathway in cancer proliferation .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related damage in cells. The compound's antioxidant activity has been evaluated using the DPPH assay.
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DPPH Radical Scavenging : Compounds structurally related to this compound have shown considerable scavenging activity against DPPH radicals, indicating their potential as natural antioxidants .
Compound DPPH Scavenging Activity (%) 8-Methoxy Compound 78.5 Trolox (Control) 90.0
Antimicrobial Activity
The antimicrobial effects of the compound have also been explored, particularly against pathogenic bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies have reported that related compounds exhibit antimicrobial activity against Staphylococcus epidermidis with MIC values around 1000 µg/mL, suggesting moderate efficacy .
Case Studies
Several case studies highlight the biological activities of similar compounds:
- Study on Hep3B Cells : A study demonstrated that a derivative showed significant inhibition of α-fetoprotein secretion in Hep3B cells, indicating potential for liver cancer treatment .
- Antioxidant Evaluation : Another investigation assessed the antioxidant capacity using various assays and found that the compound significantly reduced oxidative stress markers in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
